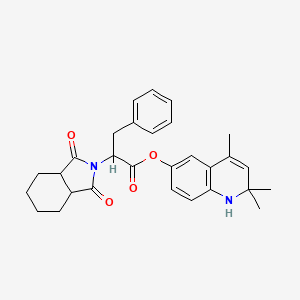![molecular formula C23H28N2O5 B3998583 1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B3998583.png)
1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide
Overview
Description
1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carbonyl group: This step involves the acylation of the piperidine ring with 3,5-dimethoxybenzoyl chloride under basic conditions.
Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions using 4-methoxybenzyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and cancer.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Research: The compound is used as a reagent in organic synthesis to explore new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide: This compound has a similar structure but with different substitution patterns on the phenyl ring.
N-benzylpiperidine-4-carboxamide: This compound lacks the methoxy groups and has different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(3,5-dimethoxybenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-28-19-6-4-16(5-7-19)15-24-22(26)17-8-10-25(11-9-17)23(27)18-12-20(29-2)14-21(13-18)30-3/h4-7,12-14,17H,8-11,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCDPAMVBNSQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-nitro-2-(1-piperidinylsulfonyl)phenyl]azepane](/img/structure/B3998512.png)

![1-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3998529.png)
![17-(3-Acetylphenyl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3998541.png)
![(2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BENZYLOXY)PHENYL]PROP-2-EN-1-ONE](/img/structure/B3998561.png)
![5-methoxy-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B3998569.png)

![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis{2-[(4-methoxyphenyl)amino]acetamide}](/img/structure/B3998587.png)
![2-(1-adamantyl)-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B3998589.png)
![9-(4-bromophenyl)-7-N,7-N,11-N,11-N-tetramethyl-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene-7,11-diamine](/img/structure/B3998590.png)
![4-[(4-bromophenyl)(5-hydroxy-3-phenyl-1H-pyrazol-4-yl)methyl]-3-phenyl-1H-pyrazol-5-ol](/img/structure/B3998592.png)
![2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(FURAN-3-YL)METHYL]ACETAMIDE](/img/structure/B3998593.png)
![4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B3998596.png)
![ethyl 1-benzyl-5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B3998606.png)
